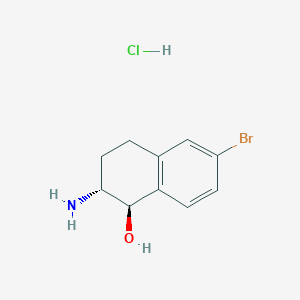

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Description

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is a halogenated tetrahydronaphthalene derivative featuring a unique stereochemical configuration (trans) and functional group arrangement. Its structure includes:

- An amino group (-NH2) at position 2.

- A hydroxyl group (-OH) at position 1.

- A bromo substituent (-Br) at position 5.

- A hydrochloride salt formulation to enhance solubility.

This compound’s structural complexity makes it a subject of interest in medicinal chemistry, particularly for studying substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name |

(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h2-3,5,9-10,13H,1,4,12H2;1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDBBABDTXIVIS-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(C1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)Br)[C@H]([C@@H]1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90401-57-3 | |

| Record name | rac-(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative followed by amination and subsequent reduction to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce a non-brominated naphthalene derivative.

Scientific Research Applications

Biological Activities

Trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain substituted tetrahydronaphthalene derivatives exhibit effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their activity against pathogens like Pseudomonas aeruginosa and Mycobacterium smegmatis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Potential as a Drug Intermediate

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives have been explored for their potential use in treating conditions such as cancer and inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Position 6

The bromo group at position 6 distinguishes the target compound from analogs with other substituents:

Table 1: Substituent Comparison at Position 6

Key Findings :

Variations in Amino Group Position

The position of the amino group significantly impacts molecular interactions:

Table 2: Amino Group Positional Analogs

Key Findings :

- Position 2 Amino Group: Shared with QM-5737, this configuration may favor hydrogen bonding with targets, but the absence of bromo in QM-5737 reduces steric and electronic complexity .

Functional Group Modifications

Functional groups beyond bromo and amino influence solubility and reactivity:

Table 3: Functional Group Variations

Physicochemical and Pharmacological Implications

- Solubility : The hydrochloride salt form improves aqueous solubility, critical for drug formulation .

- Lipophilicity : Bromo’s hydrophobicity may enhance membrane permeability but could reduce metabolic stability compared to polar substituents like methoxy .

- Stereochemistry : The trans configuration likely optimizes spatial alignment for target binding, though comparative data with cis isomers are lacking.

Biological Activity

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of approximately 276.58 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various synthetic applications.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the sixth position and an amino group at the second position of the tetrahydronaphthalene ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrClNO |

| Molecular Weight | 276.58 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| LogP | 2.818 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to other known neuroactive compounds suggests potential interactions with serotonin and dopamine receptors.

Case Study: In vitro assays demonstrated that this compound could enhance serotonin release in neuronal cultures, indicating a possible role in mood regulation and anxiety reduction.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition against Gram-positive bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is hypothesized to involve:

- Interaction with Receptors: The amino and hydroxyl groups facilitate binding to neurotransmitter receptors.

- Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting enzymes related to neurotransmitter metabolism.

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical pathways involving bromination and amination reactions of tetrahydronaphthalene derivatives.

Synthesis Overview:

- Bromination of 1,2,3,4-tetrahydronaphthalene.

- Subsequent amination using appropriate amine sources.

- Hydrochloride salt formation for enhanced solubility.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride?

- Methodology : A plausible route involves bromination of a tetralin precursor followed by stereoselective amination. For example, bromination at the 6-position of 1,2,3,4-tetrahydronaphthalen-1-ol (similar to ’s brominated derivatives) could yield the bromo intermediate. Subsequent introduction of the amino group via reductive amination or nucleophilic substitution, followed by HCl salt formation, would yield the target compound. Enzymatic resolution (e.g., lipase-mediated acylation) may be required to isolate the trans isomer, as demonstrated for analogous tertiary alcohols in enzymatic catalysis studies .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly the trans configuration of the amino and hydroxyl groups.

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry (e.g., using C18 columns and methanol/water gradients) to verify molecular weight and purity. highlights LC-grade solvents and SPE purification for structurally similar brominated aromatics .

- Chiral Chromatography : To confirm enantiopurity if the compound is synthesized as a racemate.

Q. What are the best practices for handling and storage to ensure compound stability?

- Methodology : Store as a hydrochloride salt at −18°C in airtight, deactivated glassware (using silanization protocols, as in ) to prevent adsorption or degradation . For hygroscopic or light-sensitive batches, use desiccants and amber vials. Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Advanced Research Questions

Q. How can enantiomers of this chiral compound be resolved efficiently?

- Methodology : Enzymatic resolution using Candida antarctica lipase A (CAL-A) with vinyl acetate as an acyl donor, as demonstrated for tertiary alcohols in . This method achieved high enantioselectivity (E > 200) for 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, suggesting applicability to structurally related compounds . Alternatively, chiral stationary-phase HPLC (e.g., amylose or cellulose derivatives) can separate enantiomers.

Q. What mechanistic insights govern its reactivity in asymmetric catalysis or medicinal chemistry applications?

- Methodology : Computational modeling (DFT) to predict nucleophilic/electrophilic sites, combined with experimental validation via kinetic studies. For example, bromine’s electron-withdrawing effect may direct regioselectivity in cross-coupling reactions. ’s carboxy-substituted analogs suggest potential as intermediates in drug synthesis .

Q. How should stability studies be designed to evaluate degradation pathways under experimental conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation products via LC-MS and NMR.

- pH Stability Profiling : Use buffered solutions (pH 1–12) to identify pH-sensitive functional groups (e.g., amine protonation or hydroxyl group oxidation).

- Light Exposure : Assess photostability under UV/visible light using ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.